2-Chloro-1,8-naphthyridine-3-carbaldehyde
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Overview
Description
2-Chloro-1,8-naphthyridine-3-carbaldehyde is a heterocyclic compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine skeleton is present in many biologically active compounds, making it a valuable scaffold for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be synthesized through several methods. One common approach involves the Vilsmeier-Haack cyclization of substituted N-(pyridin-2-yl) acetamides with phosphorus oxychloride (POCl3) in dimethylformamide (DMF). This reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .
Another method involves the reaction of 2-aminonicotinaldehyde with Meldrum’s acid and alcohols in the presence of anhydrous iron(III) chloride (FeCl3), producing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the Vilsmeier-Haack cyclization due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum product formation while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1,8-naphthyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles, such as sodium azide, to form tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde.
Cyclization Reactions: Treatment with sodium azide in ethanol leads to cyclization, forming tetrazolo derivatives.
Reduction Reactions: The compound can be reduced to form 2-mercapto-1,8-naphthyridines-3-carbaldehyde when treated with sodium sulfide in DMF.
Common Reagents and Conditions
Phosphorus Oxychloride (POCl3): Used in the Vilsmeier-Haack cyclization.
Dimethylformamide (DMF): Solvent for the cyclization reaction.
Sodium Azide: Used for nucleophilic substitution and cyclization reactions.
Sodium Sulfide: Employed in reduction reactions.
Major Products Formed
Tetrazolo (1,5-a)(1,8) naphthyridine-4-carbaldehyde: Formed through cyclization with sodium azide.
2-Mercapto-1,8-naphthyridines-3-carbaldehyde: Formed through reduction with sodium sulfide.
Scientific Research Applications
2-Chloro-1,8-naphthyridine-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: The compound serves as a scaffold for the development of antimicrobial and antibacterial agents.
Materials Science: It is used in the synthesis of light-emitting diodes, dye-sensitized solar cells, and molecular sensors.
Biological Research: The compound’s derivatives are studied for their interactions with adenosine receptors and potential use in treating memory disorders.
Mechanism of Action
The mechanism of action of 2-Chloro-1,8-naphthyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to interact with DNA gyrase B, an enzyme crucial for bacterial DNA replication . This interaction inhibits the enzyme’s activity, leading to antibacterial effects.
Comparison with Similar Compounds
2-Chloro-1,8-naphthyridine-3-carbaldehyde can be compared with other 1,8-naphthyridine derivatives, such as:
Nalidixic Acid: An antibacterial agent used to treat urinary tract infections.
Gemifloxacin: An antimicrobial and antibacterial agent.
2-Amino-N-hydroxy-1,8-naphthyridine-3-carboxamidine: A compound with herbicidal properties.
The uniqueness of this compound lies in its versatile reactivity and potential for functionalization, making it a valuable compound for various applications in chemistry and biology.
Properties
IUPAC Name |
2-chloro-1,8-naphthyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-8-7(5-13)4-6-2-1-3-11-9(6)12-8/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPHKOQJUABKMAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C(N=C2N=C1)Cl)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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